Cas no 1805916-44-2 (2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. The presence of difluoromethyl and trifluoromethoxy substituents enhances its utility in the development of agrochemicals and pharmaceuticals, where such moieties often improve metabolic stability and bioavailability. The bromomethyl group allows for further functionalization via nucleophilic substitution or cross-coupling reactions. Its methoxy substituent contributes to electronic modulation, facilitating tailored reactivity. This compound is particularly valuable in the synthesis of fluorinated heterocycles, offering precise control over molecular architecture for advanced applications in medicinal and materials chemistry.
2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine structure
1805916-44-2 structure
商品名:2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
CAS番号:1805916-44-2
MF:C9H7BrF5NO2
メガワット:336.053399324417
CID:4813312

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C9H7BrF5NO2/c1-17-6-2-5(18-9(13,14)15)7(8(11)12)4(3-10)16-6/h2,8H,3H2,1H3
    • InChIKey: DMJABLBYRAUYJB-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C(F)F)=C(C=C(N=1)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 31.4

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085227-1g
2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
1805916-44-2 97%
1g
$1,475.10 2022-04-01

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine 関連文献

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridineに関する追加情報

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine: A Comprehensive Overview

2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine, also known by its CAS number 1805916-44-2, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in synthetic chemistry. The structure of this compound is characterized by a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a difluoromethyl group, a methoxy group, and a trifluoromethoxy group. These substituents confer the molecule with distinct chemical reactivity and biological activity.

The synthesis of 2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine involves advanced organic chemistry techniques, including multi-step synthesis and precise control over reaction conditions to achieve the desired substitution pattern on the pyridine ring. Recent studies have highlighted the importance of such substituted pyridines in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups like the trifluoromethoxy group enhances the molecule's ability to participate in various chemical reactions, making it a valuable intermediate in medicinal chemistry.

One of the most intriguing aspects of this compound is its potential application in the field of oncology. Researchers have demonstrated that certain pyridine derivatives can selectively inhibit cancer cell proliferation while sparing healthy cells. The bromomethyl group in this compound is particularly significant as it can act as a leaving group in nucleophilic substitution reactions, enabling further functionalization to create more complex bioactive molecules. Recent advancements in click chemistry have further expanded the utility of such compounds, allowing for rapid and efficient assembly of larger molecular frameworks.

In addition to its therapeutic potential, 2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine has shown promise in materials science. The combination of electron-withdrawing and electron-donating groups on the pyridine ring creates a molecule with unique electronic properties, making it suitable for applications in organic electronics. For instance, such compounds can be used as building blocks for designing novel semiconducting materials or light-emitting diodes (LEDs). Recent studies have explored the use of similar pyridine derivatives in creating efficient charge transport layers in organic photovoltaic devices.

The stability and reactivity of this compound are critical factors that influence its applications. The trifluoromethoxy group is known to enhance both the thermal stability and chemical inertness of the molecule, making it suitable for use under harsh reaction conditions. On the other hand, the methoxy group introduces some degree of polarity, which can influence solubility properties and intermolecular interactions. These characteristics make 2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine a versatile building block for constructing more complex molecular architectures.

From an environmental standpoint, understanding the fate and behavior of this compound is essential for ensuring its safe handling and disposal. Recent research has focused on evaluating the biodegradation potential of similar pyridine derivatives under various environmental conditions. While preliminary data suggest that such compounds may persist in certain environments due to their high stability, further studies are required to fully assess their environmental impact.

In conclusion, 2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine, with its unique structural features and diverse functional groups, represents a valuable asset in contemporary chemical research. Its potential applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a versatile molecular platform for innovation. As research continues to uncover new insights into its properties and reactivity, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and practical applications.

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